6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole ring through an acylation reaction using propanoyl chloride and a base such as pyridine.
Formation of the Hexanoic Acid Chain: The hexanoic acid chain can be synthesized through a series of reactions starting from a suitable precursor such as hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Scientific Research Applications
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its structural features, including an indole moiety, which is common in many biologically active substances. The compound's molecular formula is C19H24N2O4, with a molecular weight of 344.4 g/mol. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.
Structural Characteristics
The compound features an amide bond linking the hexanoic acid to the indole derivative. The presence of the methoxy group at the 4-position of the indole ring enhances its reactivity and biological activity. The unique structure suggests various interactions with biological targets, making it a candidate for therapeutic exploration.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study assessed the cytotoxic effects of related compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results demonstrated that these compounds were generally more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .
Antioxidant Activity
The antioxidant potential of compounds with similar structural characteristics has been evaluated using various assays, such as the DPPH radical scavenging method. While specific data on this compound is limited, related indole derivatives have shown promising antioxidant activities, indicating that this compound may also possess similar properties .
The biological activity of this compound likely involves interactions with specific proteins or enzymes implicated in disease pathways. Studies focusing on the compound's interactions with cellular receptors and enzymes are essential for elucidating its mechanisms of action and identifying potential therapeutic targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its efficacy.
Compound Name | Molecular Formula | Molecular Weight | Anticancer Activity | Antioxidant Activity |
---|---|---|---|---|
This compound | C19H24N2O4 | 344.4 g/mol | Moderate (U-87 > MDA-MB-231) | Potential (needs further study) |
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid | C16H20N2O4 | 304.34 g/mol | High (specific studies pending) | High (compared to ascorbic acid) |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to indole derivatives:
- Antioxidant Activity Study : A study highlighted that certain derivatives exhibited antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times . This suggests that compounds like this compound could be explored for their antioxidant potential.
- Cytotoxicity Assessment : In vitro studies demonstrated varying degrees of cytotoxicity among related compounds against different cancer cell lines, emphasizing the need for targeted research on specific derivatives to establish their therapeutic viability .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[3-(4-methoxyindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-24-16-7-5-6-15-14(16)9-12-20(15)13-10-17(21)19-11-4-2-3-8-18(22)23/h5-7,9,12H,2-4,8,10-11,13H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
BPOZFKUERXSVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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